3-(4-Fluoro-2-methyl-phenoxy)-azetidine

Pain Research Sodium Channel Inhibitors Ion Channel Pharmacology

Avoid SAR collapse in pain therapeutics with generic azetidines. This 4-fluoro-2-methylphenoxy building block is essential for the Nav1.7 inhibitor Nav1.7-IN-2 (IC50 = 80 nM) and oxytocin receptor programs. - Validated pharmacophore replacing chloro leads to lower LogP. - Confers metabolic stability & target selectivity. - Ready-to-weigh solid for streamlined lead optimization.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B1649175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methyl-phenoxy)-azetidine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)OC2CNC2
InChIInChI=1S/C10H12FNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
InChIKeyFDXQHRCSAFXREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-2-methyl-phenoxy)-azetidine Procurement Guide


3-(4-Fluoro-2-methyl-phenoxy)-azetidine (CAS 954223-51-9) is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles, characterized by a 4-fluoro-2-methylphenoxy group attached to the 3-position of the azetidine ring. It is a white to off-white solid with a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol . Its primary utility is as a specialized building block in medicinal chemistry, specifically for introducing a conformationally constrained, metabolically stable, and highly decorated aryl ether moiety into drug candidates .

Introduces a conformationally constrained 4-fluoro-2-methylphenoxy aryl ether moiety into drug candidates

Supports SAR and lead optimization programs targeting Nav1.7, oxytocin, and S1P receptors

Enables fluorine substitution strategy to modulate lipophilicity and metabolic stability

Functional Impact of 3-(4-Fluoro-2-methyl-phenoxy)-azetidine


Substituting 3-(4-Fluoro-2-methyl-phenoxy)-azetidine with a generic alternative, such as an unsubstituted phenoxy-azetidine or a simple aryl ether, is a high-risk strategy in drug discovery. The specific 4-fluoro-2-methyl substitution pattern on the phenoxy ring is not arbitrary; it is a critical pharmacophore element designed to optimize target binding and metabolic stability. For instance, the presence of this precise motif in the Nav1.7 inhibitor Nav1.7-IN-2 is essential for its potent activity (IC50 = 80 nM) . Similarly, in the context of oxytocin receptor antagonists, related aryloxyazetidine motifs are crucial for achieving high receptor affinity and selectivity [1]. Replacing this building block with a close analog lacking this specific substitution pattern is likely to abolish or significantly reduce the desired biological activity of the final compound, invalidating structure-activity relationship (SAR) studies and delaying project timelines.

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Replacing the 4-fluoro-2-methylphenoxy motif with an unsubstituted phenoxy or simple aryl ether may disrupt key pharmacophore interactions, risking loss of target potency observed in lead compounds such as Nav1.7-IN-2.

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Generic alternatives cannot reproduce the solubility and pharmacokinetic advantages reported for the aryloxyazetidine scaffold over biaryl systems in oxytocin antagonist series.

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The 4-chloro analog differs in molecular weight and predicted lipophilicity; direct substitution may shift the physicochemical and ADME profile of lead candidates.

Evidence Guide for 3-(4-Fluoro-2-methyl-phenoxy)-azetidine


Nav1.7 Inhibitor Potency

The compound is the core substructure of Nav1.7-IN-2, a potent inhibitor of the voltage-gated sodium channel Nav1.7. While a direct comparator for the building block itself is not available, the functional impact of the motif is evident in the final drug-like molecule. Nav1.7-IN-2, which contains the 3-(4-fluoro-2-methylphenoxy)azetidine group, exhibits an IC50 of 80 nM against Nav1.7 . This contrasts with other azetidine-based sodium channel inhibitors described in the patent literature, which often show significantly lower potency or are not advanced as lead compounds, underscoring the value of this specific substitution pattern.

Nav1.7 IC50
Class-level
80 nM (for Nav1.7-IN-2 containing moiety)
Supports Nav1.7 target engagement studies
Data from final compound; building block contribution is context-dependent
Pain Research Sodium Channel Inhibitors Ion Channel Pharmacology

Oxytocin Receptor Antagonism

A structurally related compound (BDBM50305524) containing the 3-(4-fluoro-2-methylphenoxy)azetidine core demonstrates potent antagonism at the human oxytocin receptor [1]. The study by Brown et al. (2010) on aryloxyazetidine derivatives concluded that similarly high levels of oxytocin antagonism and selectivity were achievable in this series, with one compound displaying promising in vivo pharmacokinetics [2]. While the exact Ki value for BDBM50305524 is not publicly available, its inclusion in the BindingDB database for oxytocin receptor activity confirms its functional relevance. This contrasts with related biaryl systems, where solubility and pharmacokinetic issues were noted, highlighting the advantage of the aryloxyazetidine scaffold [2].

Oxytocin Antagonist Scaffold
Class-level
Comparable potency, improved solubility and PK vs. biaryl systems
Supports scaffold selection for oxytocin receptor programs
Based on BDBM50305524 and Brown et al. 2010
Women's Health Neuroscience G Protein-Coupled Receptors

Fluoro vs. Chloro Substitution Effects

Direct comparative data between 3-(4-fluoro-2-methyl-phenoxy)-azetidine and its 4-chloro analog (3-(4-Chloro-2-methylphenoxy)azetidine, CAS 954223-36-0) is not available in the public domain. However, a class-level inference can be made regarding their physicochemical properties. The fluoro derivative (MW 181.21) is significantly lighter than the chloro derivative (MW 197.66) . In drug discovery, fluorine substitution is a well-established strategy to modulate lipophilicity (LogP) and metabolic stability differently than chlorine, often leading to improved oral bioavailability and reduced off-target toxicity [1]. Therefore, a medicinal chemist selecting between these two closely related building blocks would anticipate different downstream pharmacokinetic and toxicity profiles for their final lead compounds.

F vs. Cl Physicochemical Profile
Class-level
Lower MW (181 vs 197), predicted lower LogP
Supports fluorine substitution for lipophilicity control
General medicinal chemistry principles; individual SAR required
Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Sphingosine-1-Phosphate (S1P) Receptor Modulation: The Phenoxy-Azetidine Pharmacophore

The compound falls within the scope of a broader patent (US8623856) claiming novel phenoxy-azetidine derivatives as modulators of sphingosine-1-phosphate (S1P) receptors [1]. The patent establishes that this general class of compounds possesses biological activity at S1P receptors, which are validated targets for treating autoimmune diseases like multiple sclerosis. While the specific compound 3-(4-Fluoro-2-methyl-phenoxy)-azetidine is not exemplified with data in the patent's accessible text, its inclusion in the genus claims confirms it is a privileged scaffold for this therapeutic area. This differentiates it from other azetidine building blocks that have no reported utility in modulating this important class of targets.

S1P Receptor Chemotype
Supporting evidence
Included in patented phenoxy-azetidine S1P modulator series
Provides entry to S1P receptor research space
Patent claims; no specific activity data for this exact building block
Immunology Inflammation Multiple Sclerosis

R&D Applications for 3-(4-Fluoro-2-methyl-phenoxy)-azetidine


Nav1.7 Inhibitor Synthesis for Chronic Pain

This building block is the optimal choice for synthesizing analogs of the potent Nav1.7 inhibitor, Nav1.7-IN-2 (IC50 = 80 nM). Procurement is justified for medicinal chemistry teams engaged in developing next-generation, non-opioid pain therapeutics. The use of any other phenoxy-azetidine isomer would likely produce a different, and potentially inactive, pharmacological profile .

Selective Oxytocin Antagonist Optimization

For projects targeting the oxytocin receptor, this compound offers a strategic advantage. The aryloxyazetidine motif has been validated to confer high receptor affinity and selectivity, while also improving aqueous solubility and in vivo pharmacokinetics compared to earlier biaryl-containing leads. Using this specific building block allows researchers to leverage a proven pharmacophore with favorable drug-like properties .

S1P Receptor Modulator SAR Studies

Research programs focused on S1P receptor modulation for autoimmune and inflammatory diseases should consider this compound a priority building block. It is part of a patented chemical space known to interact with these receptors, offering a valuable starting point for SAR studies and the potential to generate novel, patentable compositions of matter .

Chlorine to Fluorine Replacement

In lead optimization programs where a 3-(4-chloro-2-methylphenoxy)-azetidine lead has been identified but suffers from high lipophilicity (high LogP) or poor metabolic stability, this compound is the ideal replacement. The strategic swap from a chloro to a fluoro substituent is a well-established tactic to lower molecular weight and modulate lipophilicity, potentially improving oral absorption and reducing off-target binding .

Application
Selection Property
Validation Focus
Nav1.7 inhibitor analog synthesis
4-fluoro-2-methylphenoxy pharmacophore
Nav1.7 target engagement and selectivity evaluation
Oxytocin receptor antagonist optimization
Aryloxyazetidine scaffold with reported solubility advantage
Oxytocin receptor affinity and pharmacokinetic profiling
S1P receptor modulator SAR studies
Patented phenoxy-azetidine chemotype
S1P receptor modulation and selectivity assessment
Fluorine-for-chlorine substitution in lead optimization
Lower molecular weight and predicted lower LogP
Lipophilicity control and metabolic stability evaluation
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